5-(4-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound notable for its unique structure and potential applications in scientific research. It is classified under the category of oxazolium salts, which are characterized by the presence of an oxazole ring, a five-membered heterocyclic compound containing nitrogen and oxygen.
5-(4-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate is classified as an oxazolium salt. Its molecular formula is , indicating the presence of fluorine, chlorine, nitrogen, and oxygen atoms within its structure.
The synthesis of 5-(4-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors that contain both the oxazole moiety and the alkyl chain derived from 3-methylpentan-3-ol.
The molecular structure of 5-(4-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate features a five-membered oxazole ring with a fluorophenyl group and a branched alkyl chain attached to it.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 335.77 g/mol |
CAS Number | Not explicitly listed |
SMILES | CCCCC(C)C1=NC(=C(N1)C2=CC=C(C=C2)F)O |
The compound can undergo several chemical reactions typical for oxazolium salts, including:
These reactions are often facilitated by varying reaction conditions such as temperature, solvent choice, and concentration of reactants.
The mechanism of action for 5-(4-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate primarily involves its role as an electrophile in organic synthesis. The positively charged nitrogen in the oxazolium ring enhances its reactivity towards nucleophiles.
Experimental studies may reveal specific reaction pathways and intermediates formed during its use in synthetic applications.
The physical properties of 5-(4-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate include:
Chemical properties include:
5-(4-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate has potential applications in various scientific fields:
This compound exemplifies the intricate interplay between structure and function in organic chemistry, making it a subject of interest for researchers aiming to explore new synthetic pathways or applications.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0